molecular formula C19H19F3N4O2 B2708856 4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2097857-16-2

4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No. B2708856
CAS RN: 2097857-16-2
M. Wt: 392.382
InChI Key: HUBANNAXVHYBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperazine ring, which is a common feature in many pharmaceuticals and it often increases the bioavailability of drug compounds .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains several functional groups. These include the pyrimidine ring, the piperazine ring, and a trifluoromethyl group. Each of these groups will have different impacts on the compound’s overall properties, such as its polarity, reactivity, and interactions with biological systems .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For example, the pyrimidine ring might undergo substitution reactions, while the piperazine ring might be involved in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and solubility .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound has been part of studies exploring the synthesis of heterocyclic compounds, highlighting its versatility in chemical reactions. For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-c]pyrimidine derivatives was achieved through reactions involving similar core structures, demonstrating the compound's utility in creating bioactive heterocycles with potential pharmaceutical applications (El-Agrody et al., 2001). Similarly, research on Brønsted acid-mediated cyclization–dehydrosulfonylation/reduction sequences provided an efficient synthetic approach to pharmaceutically useful pyridopyrazines, showcasing the compound's relevance in generating complex heterocycles (Rao & Ramanathan, 2017).

Application in Bioactive Molecule Development

The compound's framework serves as a foundation for synthesizing bioactive molecules with potential insecticidal, anticancer, and anti-inflammatory properties. For example, the synthesis of sulfonamide thiazole derivatives incorporating the compound's moiety demonstrated potent insecticidal effects against the cotton leafworm, highlighting its potential in agricultural applications (Soliman et al., 2020). Additionally, benzamide-based derivatives containing the compound's core structure showed remarkable antiavian influenza virus activity, indicating its significance in antiviral research (Hebishy et al., 2020).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2/c20-19(21,22)16-11-17(24-12-23-16)25-7-9-26(10-8-25)18(27)15-6-5-13-3-1-2-4-14(13)28-15/h1-4,11-12,15H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBANNAXVHYBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

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